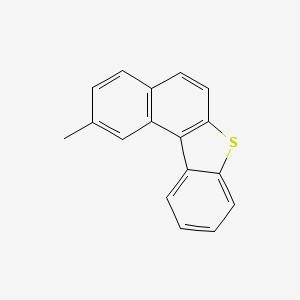

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- is an aromatic organic compound with a fused ring structure that includes both benzene and thiophene rings. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular Friedel–Crafts reaction can be employed, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls . Another method involves the dimerization of benzo[b]thiophene 1,1-dioxide at high temperatures (200–300°C) followed by elimination procedures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Types of Reactions:

Oxidation: Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- serves as a building block in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Pharmaceuticals : This compound is involved in creating pharmaceutical agents due to its bioactive properties .

- Dyes and Pigments : Its structural characteristics allow for the development of vibrant dyes used in textiles and coatings .

Polymer Science

The compound plays a crucial role in polymer chemistry:

- Polymer Synthesis : It is used as a monomer in the production of conducting polymers, which are essential in electronics and optoelectronics .

- Nanomaterials : The compound aids in the fabrication of nanomaterials that exhibit unique electrical and optical properties suitable for advanced applications .

Environmental Science

Research has identified benzo(b)naphtho(1,2-d)thiophene, 2-methyl- as an important compound in environmental studies:

- Toxicity Studies : It has been studied for its potential toxicity and environmental impact as a pollutant . The compound interacts with the aryl hydrocarbon receptor (AhR), indicating possible ecological risks .

- Pollutant Detection : Its presence has been detected in environmental matrices like river sediments and airborne particulate matter, highlighting its significance as an environmental pollutant .

Electronic Applications

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- is gaining traction in electronic applications:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, which are pivotal in display technology .

- Organic Solar Cells : Its ability to form donor-acceptor systems enhances the efficiency of organic solar cells .

Case Study 1: Synthesis Method Development

A recent study focused on developing a green synthesis method for benzo(b)naphtho(1,2-d)thiophene derivatives. The method demonstrated high yields and quality while minimizing environmental impact .

Case Study 2: Toxicological Assessment

A comprehensive assessment evaluated the toxicity of benzo(b)naphtho(1,2-d)thiophene in laboratory settings. The findings indicated significant AhR-mediated activity and highlighted the need for further investigation into its environmental health impacts .

Mechanism of Action

The mechanism of action of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- in its various applications is largely dependent on its ability to participate in π-conjugation and its photophysical properties. In organic electronics, its high photoluminescence quantum efficiency and excellent carrier mobility are key factors . The molecular targets and pathways involved are primarily related to its interactions with other π-conjugated systems and its ability to transfer charge efficiently.

Comparison with Similar Compounds

- Benzo[b]thiophene

- Benzo[c]thiophene

- Dibenzothiophene

Comparison: Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- is unique due to its additional benzene ring fused to the thiophene structure, which enhances its photophysical properties compared to simpler thiophene derivatives. This structural complexity allows for more diverse applications in materials science and organic electronics .

Biological Activity

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- (often abbreviated as BNT) is a polycyclic aromatic sulfur heterocyclic compound (PASH) that has garnered attention due to its potential biological activities and environmental implications. This article aims to explore the biological activity of BNT, focusing on its mechanisms of action, toxicity, and potential applications based on recent research findings.

- Molecular Formula : C₁₇H₁₂S

- Molecular Weight : 248.34 g/mol

- IUPAC Name : Benzo[b]naphtho[1,2-d]thiophene, 2-methyl-

The structure of BNT features a fused ring system that contributes to its chemical stability and potential bioactivity.

AhR-Mediated Activity

Recent studies have highlighted the aryl hydrocarbon receptor (AhR) as a significant mediator of the biological effects of BNT. Research indicates that BNT acts as an agonist for AhR, which plays a crucial role in regulating various biological responses to environmental pollutants:

- AhR Activation : BNT has been shown to induce nuclear translocation of AhR and upregulate cytochrome P450 1A1 (CYP1A1) expression in both rat and human cell models. This suggests that BNT may contribute to the overall toxicity of complex environmental mixtures containing PASHs .

Toxicity Studies

Toxicological assessments reveal that BNT can inhibit gap junctional intercellular communication (GJIC) in rat liver epithelial cells. This inhibition is significant because GJIC plays a vital role in maintaining tissue homeostasis and cellular communication:

- Cellular Impact : The ability of BNT to disrupt GJIC suggests potential carcinogenic effects, as impaired intercellular communication is associated with tumorigenesis .

Environmental Presence and Implications

BNT is prevalent in various environmental matrices, including airborne particulate matter and river sediments. Its detection in these samples raises concerns regarding its ecological impact and human health risks:

- Environmental Concentrations : Studies indicate that benzo[b]naphtho(1,2-d)thiophenes are among the dominant PASHs found in urban air pollution and sediment samples, highlighting their significance as environmental contaminants .

Study 1: AhR Activity Assessment

In a comparative study assessing various PASHs, benzo[b]naphtho(1,2-d)thiophene was identified as an efficient AhR agonist. The study utilized both rat and human AhR-based reporter gene assays to evaluate the potency of different compounds:

| Compound | AhR Activity (Rat Model) | AhR Activity (Human Model) |

|---|---|---|

| Benzo[b]naphtho(1,2-d)thiophene | Moderate | Low |

| Benzo[b]naphtho(2,1-d)thiophene | High | High |

| Dibenzothiophene | None | None |

This table illustrates the varying degrees of AhR activity among different compounds, emphasizing the need for further investigation into their biological effects .

Study 2: Toxicity Evaluation

A toxicity evaluation focused on the effects of BNT on liver cell models demonstrated significant inhibition of GJIC at concentrations relevant to environmental exposure levels:

| Concentration (µM) | GJIC Inhibition (%) |

|---|---|

| 0.5 | 10 |

| 1.0 | 25 |

| 5.0 | 50 |

The results indicate that even low concentrations can disrupt cellular communication pathways critical for liver function .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound undergoes EAS at electron-rich positions of its aromatic framework. The methyl group at C-2 directs substitutions to specific sites due to its electron-donating inductive effect.

| Reaction Type | Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro derivative | Para to methyl group |

| Sulfonation | H₂SO₄, SO₃, 100°C | 4-Sulfo derivative | Meta to methyl group |

| Halogenation (Cl/Br) | Cl₂/FeCl₃ or Br₂/FeBr₃, 25°C | 5-Halo derivatives (Cl, Br) | Ortho to thiophene sulfur |

The thiophene ring’s sulfur atom enhances electron density at adjacent positions, favoring halogenation ortho to the sulfur.

Photochemical Reactions

UV irradiation induces dimerization and oxygenation, leveraging the compound’s photoactive thiophene moiety :

Dimerization

Under UV light (λ = 313–366 nm) in benzene with benzophenone as a sensitizer:

-

Product : Anti head-to-head dimer (C–C bond formation between C-1 and C-1’ positions).

Oxygenation

In wet acetonitrile (λ > 280 nm):

-

Primary Pathway : Formation of 2-sulfobenzoic acid via intermediate thiophene-2,3-dione.

-

Secondary Pathway : Generation of benzo[b]naphtho[1,2-d]thiophene-4,6-dione under prolonged irradiation .

Oxidative Functionalization

The compound reacts with strong oxidizing agents, modifying its electronic properties:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂, H₂SO₄ | Reflux, 12 h | Sulfone derivative (S,S-dioxide) | Enhanced optoelectronic properties |

| O₃, CH₂Cl₂ | -78°C, 2 h | Epoxidation at C-3/C-4 positions | Intermediate for cross-coupling |

The sulfone derivative exhibits redshifted absorption spectra due to extended conjugation .

Transition Metal-Catalyzed Coupling

While primarily used in synthesis, the compound participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

-

Product : Biaryl derivatives (C-6 arylation predominant).

-

Yield : 60–85% depending on aryl boronic acid substituents.

-

Thermal Stability and Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis:

-

Primary Decomposition Pathway : Cleavage of the thiophene ring, releasing SO₂ and forming polyaromatic hydrocarbons (PAHs) .

-

Secondary Pathway : Methyl group dehydrogenation to form a fused naphthothiophene radical.

Key Research Findings

-

Electronic Effects : The methyl group lowers the HOMO energy (-5.2 eV), enhancing stability against electrophiles but reducing reactivity in radical reactions.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate EAS by stabilizing charged intermediates.

-

Oxygen Sensitivity : Photoreactions require strict oxygen control to avoid competing oxidation pathways .

This compound’s versatility in electrophilic, photochemical, and oxidative reactions makes it valuable in materials science, particularly for organic semiconductors and redox-active polymers .

Properties

CAS No. |

84258-64-0 |

|---|---|

Molecular Formula |

C17H12S |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

2-methylnaphtho[2,1-b][1]benzothiole |

InChI |

InChI=1S/C17H12S/c1-11-6-7-12-8-9-16-17(14(12)10-11)13-4-2-3-5-15(13)18-16/h2-10H,1H3 |

InChI Key |

MSIKXYRODWFYRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.